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Cat. No.: B1313882 Get Quote

Ethyl 4-oxoheptanoate: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxoheptanoate, a keto-ester with the molecular formula C9H16O3, serves as a

versatile building block in organic synthesis.[1] Its chemical structure, featuring both a ketone

and an ester functional group, allows for a variety of chemical transformations, making it a

valuable intermediate in the synthesis of more complex molecules. This technical guide

provides a comprehensive overview of the chemical and physical properties, spectral data, and

a representative synthetic protocol for ethyl 4-oxoheptanoate, based on its entry in the

PubChem chemical database (CID 12271529).

Chemical and Physical Properties
The fundamental properties of ethyl 4-oxoheptanoate are summarized below, providing

essential data for its handling, application in reactions, and analytical characterization.[1]
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Property Value Source

Molecular Formula C9H16O3 PubChem[1]

Molecular Weight 172.22 g/mol PubChem[1]

IUPAC Name ethyl 4-oxoheptanoate PubChem[1]

CAS Number 14369-94-9 PubChem[1]

Canonical SMILES CCCC(=O)CCC(=O)OCC PubChem[1]

InChI

InChI=1S/C9H16O3/c1-3-5-

8(10)6-7-9(11)12-4-2/h3-

7H2,1-2H3

PubChem[1]

InChIKey
UEHFASAMWCNVSV-

UHFFFAOYSA-N
PubChem[1]

Computed Properties
The following table details the computed physicochemical properties of ethyl 4-
oxoheptanoate, which are valuable for predicting its behavior in various systems.

Property Value Source

XLogP3 0.9 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 7 PubChem

Exact Mass 172.109944368 PubChem[1]

Monoisotopic Mass 172.109944368 PubChem[1]

Topological Polar Surface Area 43.4 Å² PubChem[1]

Heavy Atom Count 12 PubChem

Complexity 152 PubChem[1]
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Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of ethyl 4-
oxoheptanoate. The PubChem database indicates the availability of the following spectral

information.

Spectrum Type Details Source

¹H NMR
Data available from Varian

CFT-20 instrument.
PubChem[1]

¹³C NMR Data available. PubChem[1]

Mass Spectrometry GC-MS data available. PubChem[1]

Infrared (IR) Spectroscopy
FTIR (neat, capillary cell) and

vapor phase IR data available.
PubChem[1]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of ethyl 4-oxoheptanoate is

not readily available in the PubChem database, a plausible and representative synthetic

method can be derived from the well-established acetoacetic ester synthesis. This method

involves the alkylation of an enolate of a β-keto ester.

Representative Synthesis of Ethyl 4-oxoheptanoate via Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of γ-keto esters, adapted for the

specific synthesis of ethyl 4-oxoheptanoate.

Materials:

Ethyl acetoacetate

Sodium ethoxide

Anhydrous ethanol

Propyl bromide
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Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

5% aqueous sodium hydroxide solution

6 M hydrochloric acid

Procedure:

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert

atmosphere (e.g., nitrogen). To this solution, add ethyl acetoacetate (1.0 equivalent)

dropwise with stirring.

Alkylation: After the addition is complete, add propyl bromide (1.1 equivalents) dropwise to

the reaction mixture. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete

(monitored by TLC).

Work-up and Purification of the Intermediate: Upon completion, quench the reaction by

adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under

reduced pressure. Extract the remaining aqueous residue with diethyl ether. Combine the

organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the

filtrate under reduced pressure to obtain the crude alkylated intermediate.

Hydrolysis (Saponification): Cool the reaction mixture to room temperature and add a 5%

aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux for 3-4

hours to ensure complete hydrolysis of the ester.

Decarboxylation: After cooling, carefully acidify the reaction mixture with 6 M hydrochloric

acid until the evolution of carbon dioxide ceases. This step should be performed in a well-

ventilated fume hood.

Final Work-up and Purification: Transfer the mixture to a separatory funnel and extract with

diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous
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magnesium sulfate. The solvent is then removed under reduced pressure, and the resulting

crude ethyl 4-oxoheptanoate can be purified by vacuum distillation.

Biological Activity
Currently, there is no specific information available in the PubChem database regarding the

biological activity or signaling pathways associated with ethyl 4-oxoheptanoate. This suggests

that the compound may not have been extensively studied in a biological context, presenting a

potential area for future research.

Visualizations
Synthetic Workflow for Ethyl 4-oxoheptanoate

The following diagram illustrates a plausible synthetic workflow for ethyl 4-oxoheptanoate
based on the acetoacetic ester synthesis.
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Caption: A plausible synthetic workflow for ethyl 4-oxoheptanoate.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the logical relationship between the structure of ethyl 4-
oxoheptanoate and its key physicochemical properties.
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Caption: Relationship between structure and key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 4-oxoheptanoate | C9H16O3 | CID 12271529 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ethyl 4-oxoheptanoate entry in PubChem chemical
database.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313882#ethyl-4-oxoheptanoate-entry-in-pubchem-
chemical-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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